4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
Description
Significance of Bridged Bicyclic Lactones as Versatile Synthetic Intermediates
Bridged bicyclic lactones are a class of compounds characterized by two fused ring structures, one of which is a lactone (a cyclic ester). youtube.com This structural motif is present in numerous natural products and bioactive compounds, making them highly attractive targets and intermediates for organic chemists. youtube.comnih.gov The inherent ring strain and defined stereochemistry of bridged bicyclic systems provide a powerful platform for controlling reactivity and introducing multiple stereocenters with high precision. nih.gov
The significance of these lactones as synthetic intermediates stems from several key factors:
Stereochemical Control: The rigid, fused-ring system allows for highly diastereoselective reactions, as reagents are forced to approach from a less sterically hindered face. nih.gov
Functional Group Handle: The lactone functionality can be readily transformed into a variety of other functional groups. For instance, it can be opened via nucleophilic attack to yield highly functionalized acyclic chains with preserved stereochemistry.
Access to Complex Scaffolds: They serve as precursors for a wide range of other cyclic and bicyclic systems, including carbocycles and other heterocycles, through rearrangement or ring-opening/ring-closing cascade reactions. clockss.org
Bioactivity: Many natural products containing a bridged lactone core exhibit potent biological activities, driving research into their synthesis and the development of new synthetic methodologies. nih.govclockss.org
Traditional methods for preparing bicyclic lactones include Baeyer-Villiger oxidation and halolactonization. youtube.com Recent advances continue to provide novel and more efficient pathways, such as those involving C-H activation, to access these valuable structures. youtube.com The utility of these intermediates is demonstrated in the total synthesis of complex molecules where they facilitate the construction of the target's core structure efficiently. wikipedia.org
Overview of the Structural Features and Unique Reactivity Potential of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
This compound is a chiral organic compound featuring a distinctive and rigid bicyclic framework. lookchem.com Its structure is built upon a bicyclo[3.2.1]octane core, which consists of two fused rings (a six-membered ring and a five-membered ring) sharing three common atoms. cymitquimica.com The "-oxa-" prefix indicates that an oxygen atom replaces a carbon in the bridge, forming an ether linkage, while the "-one" suffix points to a ketone group, which in this case is part of the lactone ring.
The key structural features are:
Bicyclic System: A constrained 6-oxabicyclo[3.2.1]octan-7-one skeleton.
Bromo Substituent: A bromine atom is positioned at the C4-position, providing a reactive site for nucleophilic substitution or elimination reactions.
Chirality: The molecule possesses multiple stereocenters, making it a valuable chiral building block for asymmetric synthesis. lookchem.com The specific stereoisomer, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, is particularly important. googleapis.com
The unique reactivity of this compound is largely dictated by the interplay of these features. The primary method for its synthesis is the bromolactonization of an optically active cyclohexenecarboxylic acid, such as (S)-3-cyclohexene-1-carboxylic acid. googleapis.comchemicalbook.com This reaction proceeds by treating the starting acid with a bromine source like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087). googleapis.comchemicalbook.comgoogle.com
The synthetic utility of this compound is prominently highlighted by its role as a key intermediate in the industrial synthesis of Edoxaban (B1671109). google.comgoogle.com Edoxaban is a potent and selective inhibitor of activated blood coagulation factor X (FXa) used for preventing and treating thrombotic diseases. google.comgoogleapis.com In the synthesis of Edoxaban, the bromo-lactone intermediate undergoes reactions that install the necessary functionalities for the final drug molecule. google.com The use of the bromo-lactone over its iodo-lactone counterpart is noted to be advantageous due to better atom economy and cost-effectiveness. google.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 90084-76-7 | echemi.comepa.gov |
| Molecular Formula | C₇H₉BrO₂ | echemi.com |
| Molecular Weight | 205.05 g/mol | lookchem.comechemi.com |
| Monoisotopic Mass | 203.97859 g/mol | echemi.comepa.gov |
| Appearance | Colorless to pale yellow liquid/solid | chembk.com |
| Density | ~1.6 g/cm³ | chembk.com |
Table 2: Representative Synthesis of (1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octan-7-one
| Starting Material | Reagent(s) | Solvent | Key Reaction Type | Product | Source(s) |
| (1S)-3-cyclohexene-1-carboxylic acid | N-bromosuccinimide (NBS), Sodium bicarbonate | Dichloromethane (B109758) | Bromolactonization | (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | chemicalbook.com |
| (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid | 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide | Acetonitrile | Bromolactonization | (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | googleapis.comgoogle.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEDNXSBEYNHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CC1C(=O)O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306093 | |
| Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90084-76-7 | |
| Record name | NSC174071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 6 Oxabicyclo 3.2.1 Octan 7 One
Halolactonization Strategies for Bridged Systems
Halolactonization is a powerful intramolecular cyclization reaction that constructs a lactone ring through the addition of a halogen and an oxygen atom across a double bond. wikipedia.org This method is central to the synthesis of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one, providing a direct route to this complex bridged system from an unsaturated carboxylic acid. googleapis.com The regioselectivity and stereoselectivity of this transformation are critical and are primarily dictated by the substrate's structure and the reaction conditions employed. nih.govresearchgate.net
Bromolactonization via N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely utilized reagent for bromolactonization due to its ability to provide a convenient and reliable source of electrophilic bromine. wikipedia.org It is frequently employed in the synthesis of this compound from its cyclohexene (B86901) precursor. google.comgoogleapis.com
The synthesis of this compound via NBS-mediated bromolactonization starts with (S)-3-cyclohexene-1-carboxylic acid. google.comgoogleapis.com The generally accepted mechanism for halolactonization involves the electrophilic addition of bromine to the alkene, forming a cyclic bromonium ion intermediate. wikipedia.orgnih.govrsc.org This intermediate is then subjected to an intramolecular nucleophilic attack by the oxygen of the carboxylic acid group. wikipedia.orgrsc.org This ring-opening attack typically proceeds with anti-diastereoselectivity, establishing the stereochemistry of the final bicyclic product. nih.gov
While the two-step mechanism via a haliranium (bromonium) ion is common, alternative concerted pathways have been proposed where the nucleophile plays a more direct role in activating the double bond. rsc.orgnih.gov The specific pathway can be influenced by the solvent. nih.gov Density Functional Theory (DFT) calculations suggest that in aprotic solvents, a concerted pathway may be operative, whereas, in protic solvents like hexafluoroisopropanol (HFIP), a stepwise mechanism through a bridged bromonium ion is favored. nih.gov The reaction is typically conducted at reduced temperatures, such as 0 °C, to enhance selectivity. google.comwikipedia.org
The choice of solvent and base is paramount for optimizing the yield and stereoselectivity of the bromolactonization. A range of organic solvents have been successfully used, including dichloromethane (B109758), chloroform, toluene, tetrahydrofuran (B95107) (THF), and ethyl acetate. google.comwipo.int The use of highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has been shown to control the regioselectivity of bromolactonization reactions. nih.govresearchgate.net Depending on the reaction parameters, HFIP can steer the cyclization towards either the kinetically or thermodynamically favored product. nih.govresearchgate.net
Bases are frequently added to deprotonate the carboxylic acid, thereby increasing its nucleophilicity for the intramolecular cyclization step. wikipedia.org Industrially viable processes have been developed using inorganic bases such as calcium oxide or calcium hydroxide (B78521). google.comwipo.int Organic bases like triethylamine (B128534) have also been reported for this transformation in solvents such as chloroform. google.com The strategic selection of the base and solvent system is a key aspect of process development for this synthesis.
| Parameter | Condition | Purpose/Observation | Source |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides electrophilic bromine source. | google.comgoogleapis.comwipo.int |
| Starting Material | (S)-3-Cyclohexene-1-carboxylic acid | Chiral precursor with alkene and carboxylic acid moieties. | google.comgoogleapis.comwipo.int |
| Solvents | Dichloromethane, Toluene, THF, Ethyl Acetate, CPME | Common solvents for the reaction. | google.comwipo.int |
| Hexafluoroisopropanol (HFIP) | Can control regioselectivity (kinetic vs. thermodynamic control). | nih.govresearchgate.net | |
| Bases | Calcium oxide, Calcium hydroxide | Industrially advantageous inorganic bases. | google.comwipo.int |
| Triethylamine | Organic base used to facilitate the reaction. | google.com | |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity. | google.comnih.gov |
Utilization of Alternative Brominating Agents (e.g., 1,3-Dibromo-5,5-dimethylhydantoin)
As an alternative to NBS, 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has proven to be an effective brominating agent for the synthesis of this compound. google.comgoogleapis.com Patent literature describes its use under similar conditions to those for NBS, reacting with (1S)-cyclohex-3-ene-1-carboxylic acid in the presence of a base like calcium oxide or calcium hydroxide. google.comwipo.int
| Brominating Agent | Structure | Key Features | Source |
| N-Bromosuccinimide (NBS) | Common, effective reagent for bromolactonization. Can be used with various bases and solvents. | google.comgoogleapis.comwikipedia.orgwipo.int | |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Efficient alternative to NBS. Allows for a streamlined process by reacting directly with the precursor salt. Used in sub-stoichiometric amounts. | google.comgoogleapis.comwipo.int |
Precursor Synthesis: Enantioselective Preparation of (S)-3-Cyclohexene-1-carboxylic Acid
The chirality of the final product is established by the starting material, (S)-3-cyclohexene-1-carboxylic acid. googleapis.comtandfonline.com The enantioselective synthesis of this precursor is, therefore, a critical step.
Several methods have been established for its preparation:
Classical Resolution: The most common industrial method involves the resolution of racemic 3-cyclohexene-1-carboxylic acid using a chiral resolving agent. tandfonline.com (R)-α-phenylethylamine is frequently used for this purpose. tandfonline.comgoogle.com It selectively forms a diastereomeric salt with the (S)-acid, which has different solubility properties from the other diastereomer, allowing for separation via fractional crystallization from solvents like acetone (B3395972) or ethyl acetate/water mixtures. tandfonline.comgoogle.com Subsequent acidification of the isolated salt liberates the desired (S)-acid with high optical purity. tandfonline.comgoogle.com
Asymmetric Synthesis: Chiral auxiliaries can be used to direct a diastereoselective Diels-Alder reaction to form the precursor. acs.org For instance, using a lactic acid ester as a chiral auxiliary in a reaction between 1,3-butadiene (B125203) and an acrylate (B77674) derivative can produce the desired enantiomer after removal of the auxiliary. acs.org
Biocatalysis: Enzymatic methods represent a green chemistry approach. tandfonline.com Research has focused on the kinetic resolution of racemic esters, such as methyl-3-cyclohexene-1-carboxylate, using engineered enzymes like E. coli esterase BioH to selectively hydrolyze one enantiomer, leaving the desired (S)-acid. tandfonline.com
| Synthetic Method | Description | Advantages | Disadvantages/Challenges | Source |
| Diastereomeric Resolution | Uses a chiral resolving agent (e.g., (R)-α-phenylethylamine) to separate enantiomers of racemic 3-cyclohexene-1-carboxylic acid via crystallization. | Robust, scalable, can achieve high optical purity (>99%). | Requires stoichiometric amounts of a potentially expensive resolving agent; involves multiple steps. | tandfonline.comgoogle.com |
| Asymmetric Synthesis | Employs a chiral auxiliary (e.g., lactic acid ester) in a diastereoselective Diels-Alder reaction to create the desired stereocenter. | Provides direct access to the enantiomerically enriched product. | May require expensive chiral auxiliaries and additional steps for attachment and removal. | acs.org |
| Biocatalytic Resolution | Uses an enzyme (e.g., engineered esterase) for the enantioselective hydrolysis of a racemic ester precursor. | Environmentally friendly (mild conditions, water as solvent). | May have substrate limitations, slow reaction rates, and challenges in achieving high enantiomeric excess. | tandfonline.com |
Industrial-Scale Synthesis and Process Intensification of this compound
The industrial production of this compound is driven by its role as a key intermediate for the anticoagulant Edoxaban (B1671109). google.comtandfonline.com Consequently, processes are designed for high efficiency, cost-effectiveness, and operational simplicity. google.com
Process intensification represents the future of chemical manufacturing, aiming to create safer, more efficient, and more sustainable production methods. frontiersin.org While specific literature on the application of these techniques to this exact synthesis is limited, the principles are highly relevant. Transitioning from traditional batch reactors to continuous flow systems could offer significant advantages. Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction temperature and mixing, which can lead to improved yields, higher selectivity, and a safer process. frontiersin.org Enabling technologies such as ultrasound (sonochemistry) or hydrodynamic cavitation, which can enhance reaction kinetics, also hold potential for intensifying the production of this important intermediate. frontiersin.org
Strategies for High-Purity Product Generation
Achieving high purity in the synthesis of this compound is paramount for its use as a key intermediate. Research has identified several critical factors and techniques to minimize impurities and isolate a high-grade product.
A foundational strategy involves the bromolactonization of (S)-3-cyclohexene-1-carboxylic acid. googleapis.com The choice of brominating agent and the purity of starting materials have a significant impact on the final product's quality. For instance, using unpurified N-bromosuccinimide (NBS) as the brominating agent has been found to introduce a significant impurity, corresponding to a methoxy (B1213986) derivative, at levels around 5.6%. google.comgoogle.com This highlights the necessity of using high-grade reagents to prevent side reactions.
Another key approach to ensuring high purity is through the optical purification of the starting material. One effective method involves preparing the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid, which can then be purified through recrystallization using solvents like aqueous acetone or aqueous ethyl acetate. googleapis.com This step enhances the optical purity of the acid before it undergoes the bromolactonization reaction, leading to a final product of higher stereochemical purity. googleapis.com
Post-synthesis purification techniques are also crucial. The crude product obtained from the reaction often requires further refinement. Common historical methods involving bromine as the reagent were often inefficient, yielding impure products and byproducts like cis & trans 3,4-dibromocyclohexanecarboxylic acid. google.comgoogle.comblogspot.com Modern processes have developed more robust purification protocols. One documented method involves the recrystallization of the crude (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one from a mixture of acetone and water. google.comgoogle.com This process typically involves dissolving the compound in acetone at an elevated temperature (45°C to 60°C), followed by the controlled addition of water and subsequent cooling to induce crystallization of the pure product. google.comgoogle.com
An alternative and efficient purification method involves isolating the product by removing the reaction solvent and then washing or slurrying the resulting solid with pre-heated water (approximately 50°C). google.comgoogle.com The purified solid is then collected by filtration and dried, yielding the desired high-purity compound. google.comgoogle.com
| Strategy | Description | Key Parameters/Solvents | Source |
|---|---|---|---|
| Starting Material Control | Use of purified N-bromosuccinimide to avoid the formation of methoxy derivative impurities. | High-purity N-bromosuccinimide | google.comgoogle.com |
| Optical Purification | Recrystallization of the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid to improve stereochemical purity. | Aqueous acetone, Aqueous ethyl acetate | googleapis.com |
| Recrystallization | Dissolving the crude product in a solvent system and inducing crystallization to isolate the pure compound. | Acetone and water | google.comgoogle.comgoogle.com |
| Aqueous Slurry | Washing the isolated crude solid with hot water to remove impurities. | Pre-heated water at ~50°C | google.comgoogle.com |
Efficiency and Economic Considerations in Manufacturing Processes
For the large-scale industrial synthesis of this compound, efficiency and cost-effectiveness are critical drivers of process development. patentbuddy.comwipo.int Several innovations have led to industrially advantageous and economically viable manufacturing routes.
A significant improvement in process efficiency involves the direct use of an amine salt of the starting material. googleapis.comgoogle.com Instead of starting from the free (S)-3-cyclohexene-1-carboxylic acid, which would require an additional neutralization step, an advanced method utilizes the (R)-α-phenylethylamine salt directly in the bromolactonization reaction. googleapis.comgoogle.comwipo.int This streamlined approach, treating the salt with a brominating agent like NBS or 1,3-dibromo-5,5-dimethylhydantoin, eliminates a process step, thereby saving time and resources. googleapis.comgoogle.com
Older synthetic routes that employed liquid bromine often suffered from low yields and the formation of significant byproducts, making them unsuitable for efficient industrial production. google.comgoogle.com Modern, patented processes are designed to be robust and high-yielding. These methods provide clear advantages in terms of both operational convenience and economic output on a commercial scale. google.com
| Reagent Type | Specific Reagent(s) | Role & Advantage in Manufacturing | Source |
|---|---|---|---|
| Starting Material Form | (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid | Allows for direct use in reaction, eliminating the need to convert the salt to the free acid, thus improving efficiency. | googleapis.comgoogle.comgoogle.com |
| Brominating Agent | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin | More selective and cleaner reaction compared to liquid bromine, leading to higher purity and yield. | google.compatentbuddy.comgoogleapis.com |
| Base | Calcium oxide, Calcium hydroxide | Inexpensive and effective bases suitable for large-scale industrial processes. | google.comgoogle.com |
| Halogen Choice | Bromine (in the lactone) vs. Iodine | The bromo-lactone offers better atom economy and lower cost compared to the iodo-lactone analogue. | google.comgoogle.comblogspot.com |
Stereochemical Control and Analysis in 4 Bromo 6 Oxabicyclo 3.2.1 Octan 7 One Chemistry
Enantiomeric Purity and Diastereoselectivity in Halolactonization Reactions
The synthesis of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one is commonly achieved via the bromolactonization of a cyclohexene-1-carboxylic acid derivative. This intramolecular cyclization is a powerful method for constructing the bicyclic system with a high degree of stereocontrol. The diastereoselectivity of the reaction is governed by the stereochemical course of the bromine-induced cyclization, which typically proceeds through a bromonium ion intermediate.
The halolactonization of unsaturated carboxylic acids is a well-established method for producing lactones with high diastereoselectivity. nih.gov In the case of forming this compound from 3-cyclohexene-1-carboxylic acid, the reaction proceeds with the stereospecific addition of bromine and the carboxylate group to the double bond. The reaction of racemic 3-cyclohexene-1-carboxylic acid with bromine can lead to a mixture of diastereomeric bromolactones. google.com However, starting with an enantiomerically pure substrate, such as (S)-3-cyclohexene-1-carboxylic acid, allows for the production of the corresponding enantiomerically enriched bromolactone. google.comgoogle.com
The choice of brominating agent and reaction conditions can influence the efficiency and selectivity of the reaction. Agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are frequently employed. google.comgoogle.com The reaction of (1S)-cyclohex-3-ene-1-carboxylic acid with NBS or DBDMH in the presence of a base like calcium oxide or calcium hydroxide (B78521) has been shown to produce (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. google.com Similarly, treating a salt of (S)-3-cyclohexene-1-carboxylic acid with these brominating agents also yields the desired (1S,4S,5S) product efficiently. google.comgoogle.com The reaction is highly stereoselective, with the cyclization occurring in a predictable manner based on the stereochemistry of the starting material. biointerfaceresearch.com
Recent advancements have introduced catalytic, enantioselective halolactonization reactions using chiral catalysts, which can induce high levels of enantioselectivity and diastereoselectivity even from achiral or racemic starting materials. nih.govmdpi.com While these methods have been applied to a variety of olefinic acids, their specific application to the synthesis of this compound provides a pathway to control its stereochemistry catalytically. nih.gov
Control of Absolute Configuration during Bicyclic Lactone Formation
The absolute configuration of this compound is critical for its use as a chiral building block. For instance, the (1S,4S,5S) enantiomer is a key intermediate for the synthesis of the FXa inhibitor edoxaban (B1671109). google.comacs.org The control of its absolute configuration is therefore a primary focus in its synthesis.
The most direct method to control the absolute configuration is to start from an enantiomerically pure precursor. The synthesis of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is reliably achieved through the bromolactonization of optically active (S)-3-cyclohexene-1-carboxylic acid. google.com This starting material can be obtained by the fractional recrystallization of the salt formed between racemic 3-cyclohexene-1-carboxylic acid and an optically active amine, such as (R)-α-phenylethylamine. google.com The subsequent bromolactonization of the resolved (S)-acid proceeds with high fidelity, transferring the chirality of the starting material to the bicyclic product. google.comgoogle.com
The reaction involves treating the (R)-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid directly with a brominating agent like N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in a suitable solvent like acetonitrile. google.com This process efficiently produces (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, demonstrating excellent control over the absolute configuration of the multiple stereocenters created during the cyclization. google.comgoogle.com
The stereochemical outcome is a result of a highly organized transition state where the bromine atom and the internal carboxylate nucleophile add to the cyclohexene (B86901) ring in a trans-diaxial fashion. This ensures the specific relative and absolute stereochemistry of the resulting bicyclic lactone.
Stereochemical Assignment Methodologies for this compound and its Derivatives
The unambiguous determination of the stereochemistry of this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the relative configuration. Proton NMR (¹H NMR) coupling constants (J-values) provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define their spatial relationship (e.g., axial or equatorial). researchgate.net For the bicyclo[3.2.1]octane system, characteristic coupling constants can help assign the endo or exo orientation of substituents. For example, a large trans-diaxial coupling can confirm the relative stereochemistry of protons on the six-membered ring. ucl.ac.uk Nuclear Overhauser Effect (NOE) experiments are also powerful for determining the relative configuration by identifying protons that are close in space. pharm.or.jp
X-ray Crystallography provides the most definitive evidence for both the relative and absolute stereochemistry of crystalline compounds. This technique allows for the direct visualization of the molecular structure in three dimensions. For related bicyclo[3.2.1]octene systems, X-ray diffraction has been used to confirm the stereochemistry of the products. nih.gov
Circular Dichroism (CD) Spectroscopy can be used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. Empirical rules, such as the octant rule for ketones, can be applied to correlate the sign of the Cotton effect with the absolute configuration of the chromophore's environment. pharm.or.jp This technique has been successfully applied to assign the absolute configuration of complex bicyclo[3.2.1]octane derivatives. pharm.or.jp
The table below summarizes the methods used for stereochemical assignment.
| Methodology | Application | Information Obtained |
| ¹H NMR Spectroscopy | Determination of relative stereochemistry | Coupling constants (J-values) reveal dihedral angles; NOE experiments show through-space proximity of atoms. researchgate.netucl.ac.ukpharm.or.jp |
| X-ray Crystallography | Definitive determination of relative and absolute stereochemistry | Provides a 3D structure of the molecule in the solid state. nih.gov |
| Circular Dichroism (CD) | Determination of absolute configuration | Correlates the Cotton effect to the absolute stereochemistry of chiral chromophores. pharm.or.jp |
Conformational Analysis of the Bicyclo[3.2.1]octane Skeleton
The bicyclo[3.2.1]octane skeleton, which forms the core of this compound, is a conformationally interesting system. It consists of a six-membered ring and a five-membered ring fused together. The six-membered ring in the bicyclo[3.2.1]octane system can adopt either a chair or a boat conformation. researchgate.net
In the case of 8-oxabicyclo[3.2.1]octane derivatives, which are structurally similar to the title compound, the six-membered pyran ring is typically found in a chair conformation. researchgate.net However, the presence of bulky substituents can lead to a preference for a boat or a flattened half-chair conformation. researchgate.netresearchgate.net The conformational preference is a balance between minimizing steric interactions and torsional strain.
The conformation of the bicyclic system has a direct impact on its reactivity and its spectroscopic properties. For instance, the orientation of substituents as axial or equatorial, which is determined by the ring conformation, affects their chemical shifts and coupling constants in NMR spectra. researchgate.net Intramolecular interactions, such as hydrogen bonding in related alcohol derivatives, can also be influenced by the conformation and can be detected through spectroscopic methods. researchgate.net Theoretical calculations, in conjunction with experimental NMR data, are often used to determine the most stable conformation of these bicyclic systems. researchgate.net For this compound, the rigid lactone bridge further constrains the conformational flexibility, but the six-membered carbocyclic portion retains some conformational mobility that influences its chemical properties.
Reactivity and Chemical Transformations of 4 Bromo 6 Oxabicyclo 3.2.1 Octan 7 One
Ring-Opening Reactions of the γ-Butyrolactone Moiety
The γ-butyrolactone ring is susceptible to nucleophilic attack, leading to its opening and the formation of various cyclohexane (B81311) derivatives. This reactivity is a cornerstone of its synthetic utility.
Nucleophilic Ring-Opening with Amines (e.g., Dimethylamine (B145610), Ammonia)
The reaction of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one with amines proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the lactone. This results in the cleavage of the acyl-oxygen bond and the formation of a substituted cyclohexanecarboxamide.
For instance, treatment of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one with an aqueous solution of dimethylamine leads to the opening of the lactone ring. epo.org This is often followed by treatment with an ammonia (B1221849) solution. epo.org In one documented procedure, (1R,4S,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one was treated with .880 ammonia in tetrahydrofuran (B95107) (THF) at 20°C for 24 hours, resulting in the corresponding amino alcohol in quantitative yield. molaid.com
A typical reaction sequence involves cooling a solution of the bromo-lactone in a solvent like ethyl acetate, followed by the addition of an aqueous amine solution. For example, a 50% dimethylamine aqueous solution has been used, with the reaction mixture stirred for an extended period. epo.org
Table 1: Nucleophilic Ring-Opening with Amines
| Amine | Reagent and Conditions | Product Type | Reference |
| Dimethylamine | 50% aqueous solution in ethyl acetate, 5°C, 14 hours | N,N-dimethyl-cyclohexanecarboxamide derivative | epo.org |
| Ammonia | .880 ammonia in THF, 20°C, 24 hours | Amino alcohol derivative | molaid.com |
Conversion to Azide (B81097) Derivatives via Halogen Displacement
A crucial transformation of this compound in the synthesis of edoxaban (B1671109) involves its conversion to an azide derivative. This is typically a multi-step process that begins with the ring-opening of the γ-butyrolactone. acs.org Following the initial ring-opening, the resulting intermediate undergoes halogen displacement to introduce the azide group.
In a newer synthetic method, the γ-butyrolactone frame is ring-opened, and subsequent steps lead to the formation of trans-3-azido-4-hydroxy cyclohexane. acs.org This transformation highlights that the introduction of the azide can occur after the bicyclic system has been opened. The use of sodium azide (NaN₃) is a common strategy for this conversion, though its hazardous nature necessitates careful control of reaction conditions, including the amount of reagent used and the reaction temperature. acs.org In some synthetic routes for related compounds, the conversion of a bromo derivative to an azide is achieved by reaction with sodium azide. molaid.com
Formation of Epoxide Intermediates within the Reaction Sequence
During the synthetic sequence starting from this compound, epoxide intermediates can be formed. acs.org For example, after the initial ring-opening, the resulting bromo-alcohol can be treated with a base, such as aqueous sodium hydroxide (B78521), to facilitate an intramolecular Williamson ether synthesis, yielding an epoxide. acs.org This transformation is reported to be efficient, with no discernible isomers observed, indicating a clean reaction. acs.org
In a related context, the iodo-analog, (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, can also be converted to an epoxide, (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylic acid, under basic conditions. google.com This epoxide can then be opened with ammonia water to yield an amino-hydroxycyclohexane carboxylic acid. google.com
Functional Group Interconversions Involving the Bromine Substituent
The bromine atom on the cyclohexane ring is a key functional group, although its reactivity is somewhat lower than that of iodine in the analogous iodo-compound. The smaller atomic size and higher electronegativity of bromine reduce its ability to act as a leaving group compared to iodine, which can affect the kinetics of substitution reactions.
While the predominant synthetic routes involve ring-opening before manipulation of the halide, nucleophilic substitution of the bromine is a potential transformation. For the related iodo-compound, substitution with nucleophiles like amines or thiols is known to occur. It is plausible that similar reactions could be achieved with the bromo-derivative under appropriate conditions, although this is not the most commonly reported reaction pathway. The primary focus in the literature is on the displacement of the bromide after the lactone ring has been opened.
Transformations of the Ketone Functionality within the Bicyclic System
The ketone group at the 7-position of the bicyclic system is an electrophilic center and can, in principle, undergo various transformations. cymitquimica.com However, the reactivity of the lactone often dominates.
Reduction of the ketone to a hydroxyl group is a feasible transformation. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are commonly used for the reduction of carbonyl groups to alcohols. google.com For instance, the reduction of a bromomethyl ketone with sodium borohydride in aqueous methanol (B129727) has been reported to yield a chlorohydrin, which can then form an epoxide upon treatment with a base. google.com While this is a related example, it demonstrates the potential for the reduction of the ketone in the this compound system.
Regioselective and Chemoselective Manipulations for Derivatization
The synthetic utility of this compound is heavily reliant on the ability to perform regioselective and chemoselective reactions. The inherent strain and electronic properties of the molecule guide the outcomes of its reactions.
A prime example of this selectivity is the nucleophilic ring-opening of the lactone. Nucleophiles preferentially attack the electrophilic carbonyl carbon of the lactone rather than the carbon atom bearing the bromine substituent. This chemoselectivity allows for the selective modification of the lactone while preserving the bromine for subsequent transformations.
Furthermore, subsequent reactions on the ring-opened intermediates can also be highly selective. For instance, intramolecular cyclization reactions have been shown to proceed with high regioselectivity. epo.org In some cases, this is believed to occur via an aziridine (B145994) intermediate, which directs the regiochemical outcome of the reaction. epo.org The use of enzymatic methods, such as transaminases, can also impart high stereoselectivity in the introduction of amino groups. acs.org
Applications of 4 Bromo 6 Oxabicyclo 3.2.1 Octan 7 One As a Chiral Building Block in Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
(1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one serves as a pivotal intermediate in the synthesis of elaborate organic molecules. lookchem.comgoogle.com Its structure, containing multiple stereocenters and a reactive bromolactone moiety, provides a strategic starting point for introducing functionality and building molecular complexity in a controlled manner. lookchem.com The compound's utility is prominently demonstrated in its application as a key intermediate for the synthesis of Edoxaban (B1671109), an anticoagulant drug. google.comgoogleapis.com The synthesis of Edoxaban requires the construction of a specifically substituted chiral cyclohexane (B81311) cis-diamine unit, a significant synthetic challenge. The use of 4-bromo-6-oxabicyclo[3.2.1]octan-7-one provides an efficient pathway to this crucial fragment. epa.gov The replacement of its iodo-analogue with this bromo-lactone has been noted to improve atom economy and cost-effectiveness in the production of Edoxaban. googleapis.comacs.org
Utilization in the Synthesis of Pharmaceutical Agents: The Case of Edoxaban Precursors
The most well-documented application of this compound is in the manufacturing process of Edoxaban, a direct factor Xa inhibitor. google.comgoogleapis.com The synthesis of Edoxaban is a complex process that relies on the precise assembly of three key structural units: a thiazolo carboxylic acid, a chloropyridine derivative, and a chiral cyclohexane cis-diamine. epa.govchemicalbook.com The bicyclic lactone is the cornerstone for creating the chiral diamine intermediate.
The transformation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one into the necessary chiral cyclohexane diamine intermediate for Edoxaban involves a sophisticated multi-step sequence. A recently developed method outlines a nine-step process that begins with the bicyclic bromo-lactone. lookchem.com
The initial steps involve the ring-opening of the γ-butyrolactone frame of the starting material. lookchem.com This strategic cleavage leads to the formation of a trans-3-azido-4-hydroxy cyclohexane derivative. lookchem.com Subsequent oxidation of the hydroxyl group furnishes a cyclohexanone (B45756) intermediate, setting the stage for the crucial introduction of the second amino group with the correct stereochemistry. lookchem.com This pathway represents a significant improvement over older methods that required multiple recrystallizations to achieve the desired optical purity or used hazardous reagents like sodium azide (B81097) to install the diamine functionality. epa.gov
Table 1: Simplified Synthetic Sequence to Chiral Diamine Intermediate
| Step | Starting Material | Key Transformation | Product |
|---|---|---|---|
| 1 | (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one | Ring-opening of γ-butyrolactone | trans-3-azido-4-hydroxy cyclohexane |
| 2 | trans-3-azido-4-hydroxy cyclohexane | Oxidation | Azido-cyclohexanone intermediate |
| 3 | Azido-cyclohexanone intermediate | Enzyme-catalyzed asymmetric reductive amination | Protected cis-diamine precursor |
This table provides a simplified overview of the key transformations.
A key innovation in the synthesis of the Edoxaban precursor is the integration of an enzyme-catalyzed reaction to control stereochemistry. Specifically, after the oxidation of the cyclohexane ring to a ketone, an enzyme-catalyzed asymmetric reductive amination is employed. lookchem.com This biocatalytic step is highly efficient in converting the prochiral ketone into a chiral amine, establishing the desired cis-diamine stereochemistry with high selectivity. lookchem.comchemicalbook.com Reductive aminases (RedAms) are a class of enzymes known to catalyze the reductive coupling of carbonyl compounds with amines. researchgate.net The use of such enzymes avoids the formation of significant amounts of the undesired trans-stereoisomer, a problem encountered in previous chemical reduction methods. epa.gov This enzymatic approach is a powerful tool for the synthesis of chiral primary amines, which are important intermediates for pharmaceuticals. nih.gov The process is followed by acylation and reduction of the azido (B1232118) group to complete the formation of the diamine core. lookchem.comchemicalbook.com
Potential as a Synthon for Accessing Diverse Polycyclic and Heterocyclic Frameworks
Beyond its established role in the Edoxaban synthesis, the unique and reactive structure of this compound makes it a promising synthon for creating a wide array of other complex molecules. lookchem.com Its bicyclic nature and defined stereochemistry can be exploited to generate novel bioactive compounds for medicinal chemistry applications. lookchem.com The inherent ring strain of the bicyclic lactone system and the presence of the bromine atom provide multiple reaction sites for derivatization and rearrangement, opening pathways to diverse polycyclic and heterocyclic frameworks.
The general class of 4-oxocarboxylic acids, to which the ring-opened form of this lactone belongs, are recognized as versatile synthons for preparing various heterocycles. For instance, they can react with hydrazine (B178648) derivatives to form dihydropyridazinones, which are precursors to other aromatic heterocycles. While specific examples for this compound are not extensively detailed in literature beyond Edoxaban, its fundamental reactivity pattern suggests significant potential. Its utility as a building block for pharmaceuticals, agrochemicals, and other specialty chemicals is noted due to its unique structural features. lookchem.com The synthesis of new bicyclic lactone derivatives through reactions like bromination and epoxidation on related cyclohexene (B86901) carboxamide systems highlights the potential for this scaffold to undergo interesting rearrangement reactions to form new heterocyclic structures. acs.org
Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Elucidation of Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while more advanced 2D NMR experiments (e.g., COSY, HSQC) allow for the definitive assignment of each proton and carbon signal.
In the context of the bicyclo[3.2.1]octane system, NMR is particularly powerful for stereochemical assignment. The spatial relationships between protons are revealed through their coupling constants (J-values). For instance, the magnitude of the coupling between protons on adjacent carbons can help determine their relative orientation (endo vs. exo). A large coupling constant often indicates a trans-diaxial relationship between two protons, a key feature in assigning the conformation and stereochemistry of the bicyclic ring. ucl.ac.uk In some syntheses, dynamic NMR studies at variable temperatures can be employed to investigate conformational dynamics, such as restricted rotation around certain bonds.
Furthermore, NMR spectroscopy is instrumental in monitoring reaction progress and identifying transient intermediates. By taking spectra of the reaction mixture at different time points, chemists can observe the disappearance of starting material signals and the emergence of product signals, providing direct insight into reaction kinetics and mechanisms.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Stereoisomer Note: This table presents typical, illustrative data based on related structures. Actual chemical shifts and coupling constants can vary with the specific stereoisomer and solvent used.
| Position | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 1 (Bridgehead) | ~3.1 (m) | ~45.0 |
| 2 | ~2.2-2.4 (m, 2H) | ~35.0 |
| 3 | ~2.5-2.7 (m, 2H) | ~30.0 |
| 4 (C-Br) | ~4.5 (dd, J ≈ 4.5, 2.0) | ~50.0 |
| 5 (Bridgehead) | ~4.9 (d, J ≈ 5.0) | ~82.0 |
| 7 (C=O) | - | ~175.0 |
| 8 | ~2.0-2.1 (m, 2H) | ~38.0 |
Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation
Mass spectrometry (MS) is a vital tool for confirming the identity of this compound and analyzing its reaction pathways. Standard mass spectrometry confirms the molecular weight of the compound (205.05 g/mol ). epa.govchemspider.com High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which serves to verify the elemental composition, C₇H₉BrO₂. mun.ca A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two prominent peaks for the molecular ion ([M]⁺ and [M+2]⁺) of nearly equal intensity.
This technique is particularly insightful for studying reaction mechanisms. For example, in the synthesis of edoxaban (B1671109) intermediates, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one undergoes a ring-opening reaction followed by treatment with sodium azide (B81097). acs.org Mass spectrometry can be used to detect the proposed, short-lived intermediates in this sequence, such as the initial ring-opened bromide compound or a subsequent epoxide intermediate, providing crucial evidence for the proposed reaction pathway. acs.org Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also used to monitor reaction efficiency and the formation of byproducts.
Table 2: Expected Mass Spectrometry Data for this compound and a Key Reaction Intermediate
| Compound | Formula | Technique | Expected m/z Value | Notes |
|---|---|---|---|---|
| This compound | C₇H₉BrO₂ | HRMS (ESI+) | [M+H]⁺ 204.9862 (⁷⁹Br), 206.9842 (⁸¹Br) | Confirms molecular formula. |
| Molecular Ion | C₇H₉BrO₂ | MS (EI) | [M]⁺ 204.0, 206.0 | Shows characteristic 1:1 isotopic pattern for bromine. |
| Ring-Opened Azide Intermediate | C₇H₁₁N₃O₃ | MS (ESI+) | [M+H]⁺ 186.0822 | Identifies a key intermediate in a synthetic pathway. acs.org |
X-ray Crystallography for Definitive Absolute Configuration Determination
While NMR provides the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional model of the molecule, showing the exact spatial arrangement of its atoms, as well as accurate bond lengths and angles. google.com
For a chiral intermediate like (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, confirming the absolute stereochemistry is non-negotiable, as the biological activity of the final pharmaceutical product is dependent on it. The synthesis of this specific stereoisomer is a key step in the production of FXa inhibitors. googleapis.com By growing a suitable single crystal, researchers can unambiguously confirm the (1S,4S,5S) configuration. The crystallographic data obtained provides the ultimate proof of structure and stereochemistry. acs.org
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Bicyclic Lactone Note: This data is for a structurally similar compound and illustrates the type of information obtained from an X-ray crystallography experiment. acs.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 20.195 |
| b (Å) | 10.188 |
| c (Å) | 13.990 |
| β (°) | 90.083 |
| Volume (ų) | 2878.5 |
| Z (Molecules/Unit Cell) | 8 |
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. newdrugapprovals.org Given its use in pharmaceutical manufacturing, ensuring high chemical purity is critical to prevent side reactions in subsequent steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient. chemicalbook.comchemnet.com
For chiral molecules, the determination of enantiomeric excess (ee) is of utmost importance. Chiral HPLC, which uses a stationary phase that can differentiate between enantiomers, is the standard method for this analysis. The two enantiomers of a chiral compound will interact differently with the chiral stationary phase, leading to different retention times (tR). By integrating the areas of the two resulting peaks, the ratio of the enantiomers can be precisely calculated. For example, in the synthesis of a related bromo-lactone, chiral HPLC was used to confirm an enantiomeric excess of 95%. mun.ca This level of quality control is vital for producing a single-enantiomer drug.
Table 4: Example of Chiral HPLC Method for Enantiomeric Excess (ee) Determination of a Related Compound Source: Data based on the analysis of a similar chiral compound. mun.ca
| Parameter | Condition/Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane / Isopropyl Alcohol (9:1) |
| Flow Rate | 1.0 mL/min |
| Retention Time (t_R, minor enantiomer) | 6.3 min |
| Retention Time (t_R, major enantiomer) | 6.6 min |
| Calculated Enantiomeric Excess (ee) | 95% |
Future Research Directions in the Chemistry of 4 Bromo 6 Oxabicyclo 3.2.1 Octan 7 One
Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The industrial-scale synthesis of pharmaceutical intermediates like 4-Bromo-6-oxabicyclo[3.2.1]octan-7-one necessitates a strong focus on sustainability, safety, and efficiency. Traditional routes, while effective, have presented challenges that future research aims to overcome.
A significant advancement has been the development of a nine-step synthesis for a key chiral intermediate of Edoxaban (B1671109), starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one. researchgate.net This newer method successfully circumvents the use of highly toxic sodium azide (B81097) (NaN₃), which was a major drawback in previous synthetic strategies for creating the necessary diamine structure on the cyclohexane (B81311) ring. researchgate.netacs.org The avoidance of such hazardous reagents is a critical step toward a more environmentally benign and industrially safer process.
Future research will likely continue this trend, focusing on several key areas to minimize environmental impact:
Atom Economy: Routes that maximize the incorporation of starting material atoms into the final product are highly desirable. The synthesis starting from (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is considered to have a better atom economy compared to some alternatives. researchgate.net
Alternative Brominating Agents: While N-bromosuccinimide (NBS) is commonly used, exploration into other, potentially more sustainable, brominating agents or electrochemical bromination methods could reduce waste and the use of halogenated solvents. google.com
Flow Chemistry: The implementation of continuous flow reactors can offer significant advantages in terms of safety, consistency, and scalability. acs.org Investigating the synthesis of this compound and its subsequent transformations in flow systems could lead to more efficient and controlled manufacturing processes.
Solvent Selection: Moving away from hazardous solvents like dichloromethane (B109758) towards greener alternatives such as acetonitrile, ethyl acetate, or bio-derived solvents is a key goal in sustainable chemistry. google.com
The table below summarizes a comparison between traditional and emerging sustainable approaches in the synthesis pathways involving this compound.
| Feature | Traditional Synthetic Approach | Future Sustainable Direction |
| Azide Use | Employs sodium azide (NaN₃), which is highly toxic and poses industrial-scale safety risks. acs.org | Avoids sodium azide through alternative strategies like enzyme-catalyzed reductive amination. researchgate.net |
| Reagents | May use stoichiometric and hazardous reagents. | Focus on catalytic methods (including biocatalysis) and safer reagents. researchgate.net |
| Process Type | Predominantly batch processing. | Implementation of continuous flow synthesis for improved safety and efficiency. acs.org |
| Solvents | Often relies on chlorinated solvents like dichloromethane. google.com | Shift towards greener solvents with better environmental and safety profiles. google.com |
Exploration of New Reactivity Modes and Unprecedented Synthetic Applications
The reactivity of this compound is dominated by its two key functional groups: the γ-butyrolactone and the bromine atom. While its role in the Edoxaban synthesis involves the ring-opening of the lactone, its full reactive potential remains largely untapped. researchgate.net
Future research can explore several intriguing possibilities:
Transformations of the Bicyclic Core: The rigid bicyclo[3.2.1]octane framework provides a unique scaffold. Reactions that maintain this core while modifying other functionalities could lead to novel molecular architectures. For instance, substitution of the bromine atom with various nucleophiles could yield a library of new derivatives with potentially interesting biological activities. The reactivity of the analogous 4-iodo compound, where iodine is a better leaving group, suggests that such substitutions are feasible. google.com
Palladium-Catalyzed Reactions: Modern palladium catalysis offers a vast toolkit for C-H activation and cross-coupling reactions. Bicyclic lactones are being investigated as substrates in novel palladium-catalyzed transformations to create complex polycyclic systems. acs.org Applying these methods to this compound could unlock unprecedented synthetic pathways.
Photochemical Rearrangements: The bicyclo[3.2.1]octanone skeleton is known to undergo photochemical rearrangements, such as the oxa-di-π-methane rearrangement. acs.org Investigating the photochemical behavior of this compound could provide access to structurally complex and previously inaccessible compounds.
Niche Applications in Agrochemicals: Bicyclic lactones have shown promise as feeding deterrents against certain agricultural pests. pjoes.compan.pl The specific structure of this compound could be explored as a lead compound in the development of new, environmentally safer crop protection agents. acs.org
Application of Chemoenzymatic and Biocatalytic Transformations
Biocatalysis offers unparalleled selectivity under mild, environmentally friendly conditions, making it a powerful tool for modern organic synthesis. The integration of enzymatic steps into the synthetic routes involving this compound is a highly promising research direction.
A landmark example is the recently developed scalable synthesis of an Edoxaban intermediate, which employs an enzyme-catalyzed asymmetric reductive amination to construct a key cis-diamine moiety. researchgate.net This chemoenzymatic approach not only ensures high stereoselectivity but also replaces the hazardous azide-based chemistry of older routes. researchgate.netacs.org
Future research in this area could focus on:
Enzymatic Resolution: As an alternative to chiral synthesis of the starting material, enzymatic resolution of racemic this compound could be an efficient way to obtain the desired enantiomer. Hydrolases, such as lipases and proteases, are well-known for their ability to resolve racemic esters and lactones.
Broader Enzyme Screening: Exploring a wider range of enzymes, such as Baeyer-Villiger monooxygenases (BVMOs) for lactone synthesis or halohydrin dehalogenases for transformations involving the bromo-group, could uncover new synthetic possibilities.
The table below outlines potential enzymatic transformations relevant to the chemistry of this compound.
| Enzyme Class | Potential Application | Research Goal |
| Transaminases | Asymmetric amination of ketone precursors. researchgate.net | Create chiral amine functionalities, avoiding hazardous reagents like azides. |
| Hydrolases (Lipases, Proteases) | Kinetic resolution of racemic lactone intermediates. | Provide an efficient route to enantiomerically pure material. |
| Baeyer-Villiger Monooxygenases (BVMOs) | Synthesis of the bicyclic lactone core from a corresponding bicyclic ketone. researchgate.net | Develop alternative, biocatalytic routes to the core structure. |
| Halohydrin Dehalogenases | Transformations involving the C-Br bond. | Explore novel derivatizations of the compound under mild, aqueous conditions. |
Integration into Advanced Materials Science and Niche Chemical Applications
While the primary application of this compound has been in pharmaceuticals, its unique structure suggests potential for use in materials science and other niche chemical areas. This remains the most unexplored, yet potentially fruitful, future research direction.
Initiators for Polymerization: α-Bromolactones are known to be effective initiators for atom-transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. acs.orgajcsd.org The bromine atom at the 4-position (α to the carbonyl) of this compound makes it a prime candidate for investigation as a chiral initiator for ATRP. This could lead to the synthesis of novel polymers with controlled stereochemistry and unique properties.
Monomers for Recyclable Polymers: There is a significant research effort focused on developing chemically recyclable plastics to create a circular economy. Bicyclic lactones, in general, are being investigated as monomers for ring-opening polymerization (ROP) to produce polyesters that can be depolymerized back to the original monomer. researchgate.net The bicyclic structure of this compound makes it an interesting candidate for ROP. The presence of the bromine atom could also be leveraged to create functional polyesters with tailored properties, such as flame retardancy or sites for post-polymerization modification.
Functional Materials: A chemical supplier suggests that the compound's structural features may contribute to the creation of advanced materials for electronics, coatings, and adhesives, although specific research is lacking. Future work could validate these claims by attempting to incorporate the rigid, chiral bicyclic structure into polymer backbones or as a functional additive to modulate the physical properties (e.g., thermal stability, optical activity) of materials.
This table outlines prospective research avenues in materials science.
| Research Area | Proposed Application of this compound | Potential Outcome |
| Polymer Synthesis | Use as a chiral initiator for Atom Transfer Radical Polymerization (ATRP). acs.orgajcsd.org | Synthesis of polymers with controlled stereochemistry and tailored architectures. |
| Recyclable Plastics | Use as a monomer in Ring-Opening Polymerization (ROP). researchgate.net | Creation of novel, functional polyesters with potential for chemical recyclability. |
| Functional Materials | Incorporation as a structural unit into polymers or as an additive. | Development of materials with enhanced thermal stability, specific optical properties, or tailored adhesive characteristics. |
Q & A
What are the key synthetic pathways for 4-bromo-6-oxabicyclo[3.2.1]octan-7-one, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis methodology and optimization.
Methodological Answer :
The compound is synthesized via bromination of (1S,4S,5S)-cyclohex-3-ene-1-carboxylic acid using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of calcium oxide or calcium hydroxide. Solvents such as dichloromethane, THF, or cyclopentyl methyl ether (CPME) are critical for yield and stereochemical control . Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance bromine activation, while CPME reduces side reactions.
- Base Compatibility : Calcium-based bases minimize racemization compared to stronger bases like NaOH.
- Temperature : Reactions typically proceed at 0–25°C to balance reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
